molecular formula C19H17ClN2O2S B2997649 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226431-65-7

4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2997649
CAS No.: 1226431-65-7
M. Wt: 372.87
InChI Key: ZZLNJTTXXWKRSL-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core with substituents that include a butyl group, a chlorine atom, and a cyano group, along with an additional dioxide group.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be bacterial cells.

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that it may interact with bacterial cells, leading to their inhibition or destruction.

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that the compound may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the cyano group allows for oxidative reactions, potentially forming nitriles or other oxidized products.

  • Reduction: : Reduction reactions can be performed to convert the cyano group to an amine.

  • Substitution: : The chlorine atom can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed

  • Oxidation: : Nitriles, amides, or carboxylic acids.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications could be investigated, especially if the compound or its derivatives show biological activity.

  • Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile: : Similar structure but with a tert-butyl group instead of a butyl group.

  • 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile: : Similar but without the dioxide group.

  • 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carboxamide: : Similar but with an amide group instead of a cyano group.

Uniqueness

The presence of the dioxide group and the specific arrangement of substituents make this compound unique compared to its analogs

Properties

IUPAC Name

4-(4-butylphenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-3-4-14-5-8-16(9-6-14)22-13-17(12-21)25(23,24)19-10-7-15(20)11-18(19)22/h5-11,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLNJTTXXWKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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